Cytotoxicity in Human ALL CEM Cells
Patellamide A exhibits an ID₅₀ of 0.028 µg/mL against the human ALL cell line CEM, whereas ulithiacyclamide shows an ID₅₀ of 0.01 µg/mL in the same assay [1]. While ulithiacyclamide is ~2.8-fold more potent against CEM cells, patellamide A maintains a unique balance of moderate cytotoxicity combined with other functional attributes (see evidence items below), making it a distinct chemical probe where extreme potency is not the sole selection criterion.
| Evidence Dimension | Cytotoxicity (ID₅₀) against human acute lymphoblastic leukemia CEM cell line |
|---|---|
| Target Compound Data | ID₅₀ = 0.028 µg/mL |
| Comparator Or Baseline | Ulithiacyclamide: ID₅₀ = 0.01 µg/mL |
| Quantified Difference | Ulithiacyclamide is 2.8× more potent; Patellamide A is moderately active |
| Conditions | In vitro cytotoxicity assay using CEM human T-cell acute lymphoblastic leukemia cell line |
Why This Matters
Users seeking a chemical probe with moderate rather than maximal cytotoxicity for combination studies or mechanistic dissection should select patellamide A over the more potent ulithiacyclamide.
- [1] Ireland, C. M.; Durso, A. R. Jr.; Newman, R. A.; Hacker, M. P. Antineoplastic cyclic peptides from the marine tunicate Lissoclinum patella. J. Org. Chem. 1982, 47 (10), 1807-1811. View Source
